molecular formula C17H25BrN2O4S B8369609 Tert-butyl (1-((4-(bromomethyl)phenyl)sulfonyl)piperidin-4-yl)carbamate

Tert-butyl (1-((4-(bromomethyl)phenyl)sulfonyl)piperidin-4-yl)carbamate

Cat. No. B8369609
M. Wt: 433.4 g/mol
InChI Key: NGDIETVFBJNEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (1-((4-(bromomethyl)phenyl)sulfonyl)piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C17H25BrN2O4S and its molecular weight is 433.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H25BrN2O4S

Molecular Weight

433.4 g/mol

IUPAC Name

tert-butyl N-[1-[4-(bromomethyl)phenyl]sulfonylpiperidin-4-yl]carbamate

InChI

InChI=1S/C17H25BrN2O4S/c1-17(2,3)24-16(21)19-14-8-10-20(11-9-14)25(22,23)15-6-4-13(12-18)5-7-15/h4-7,14H,8-12H2,1-3H3,(H,19,21)

InChI Key

NGDIETVFBJNEMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropylethylamine (0.99 ml, 5.6 mmol) was added in one portion to a stirred solution of piperidin-4-yl-carbamic acid tert-butyl ester (0.37 g, 1.85 mmol) in DCM (20 ml) at room temperature. To this mixture was added 4-bromomethyl-benzenesulfonyl chloride (0.5 g, 1.85 mmol) in one portion and the mixture was stirred at room temperature under a nitrogen atmosphere for 1 hour. After this time the mixture was diluted with DCM (50 ml) and washed sequentially with HCl (1M solution, 20 ml), NaOH (1M solution, 20 ml) and brine (20 ml). The organic layer was separated, dried (MgSO4), filtered and concentrated. The resulting solid was collected by filtration, washed with diethyl ether and dried under vacuum to give the title compound (0.56 g, 70% yield) as an off-white solid. Tr=2.12 min, m/z (ES+) (M+Na)+ 457.
Quantity
0.99 mL
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
70%

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